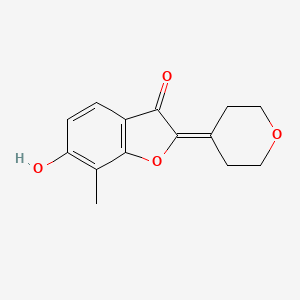

6-hydroxy-7-methyl-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-7-methyl-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one, also known as tanshinone IIA, is a natural compound found in the roots of Salvia miltiorrhiza, a traditional Chinese medicinal herb. This compound has been extensively studied for its various biological activities and potential therapeutic applications.

Scientific Research Applications

Multicomponent Reaction Synthesis

Synthesis of Benzofuran Derivatives : A sequential one-pot, two-step reaction efficiently prepares benzofuran derivatives, highlighting a methodological advancement in synthesizing complex organic compounds. This approach utilizes in situ–formed benzopyran-substituted pyridinium ylides with aromatic aldehydes and dimedone, resulting in corresponding 2,3-dihydrofurans. This process underscores the compound's relevance in organic synthesis and potential applications in material science or pharmaceuticals (Thirupaiah Bade & R. R. Vedula, 2014).

Catalysis and Green Chemistry

Efficient Catalysis in Aqueous Media : Tetra-methyl ammonium hydroxide catalyzes the synthesis of various 4H-benzo[b]pyran derivatives via a one-pot three-component condensation in aqueous media. This method illustrates the compound's role in promoting sustainable and efficient chemical reactions, contributing to green chemistry principles by offering high yields and simple work-up processes (S. Balalaie, Masoumeh Sheikh‐Ahmadi, & M. Bararjanian, 2007).

Advanced Material Synthesis

Polysaccharide-Type Polymers : A novel polysaccharide-type polymer, Poly(trans-3,4-dihydroxytetrahydropyran-6,2-diyloxymethylene), was synthesized from poly(5,6-dihydro-2H-pyran-6,2-diyloxymethylene), which was obtained by the ring-opening polymerization. This research contributes to the development of new materials with potential applications in biotechnology and materials science, demonstrating the versatility and applicability of benzofuran and pyran derivatives in polymer chemistry (H. Komada, M. Okada, & H. Sumitomo, 1978).

Organic and Medicinal Chemistry

Novel Compound Synthesis for Biological Studies : The synthesis and analysis of novel compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) demonstrate the compound's role in creating bioactive molecules. These studies involve comprehensive spectral analysis and quantum studies, indicating potential for drug design and discovery (S. A. Halim & M. Ibrahim, 2022).

properties

IUPAC Name |

6-hydroxy-7-methyl-2-(oxan-4-ylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-8-11(15)3-2-10-12(16)14(18-13(8)10)9-4-6-17-7-5-9/h2-3,15H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKMBRSVACXINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C3CCOCC3)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-7-methyl-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2735669.png)

![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2735673.png)

![(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid](/img/structure/B2735676.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2735678.png)

![N-(3-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2735682.png)

![5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2735683.png)

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2735685.png)

![1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2735686.png)

![4-[6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2735687.png)